tetrakis(pyridine)copper(II)
Description
Properties
Molecular Formula |
C20H20CuN4+2 |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
copper;pyridine |
InChI |
InChI=1S/4C5H5N.Cu/c4*1-2-4-6-5-3-1;/h4*1-5H;/q;;;;+2 |
InChI Key |
OGAWMRURJMDXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Cu+2] |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
Tetrakis(pyridine)copper(II) is primarily recognized for its role as a catalyst in several chemical reactions, particularly those involving carbon-fluorine bond formation. Below are key catalytic applications:
- Copper-Mediated Radiofluorination : This compound is utilized in the radiofluorination of arenes and heteroarenes, which is critical for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging. The process involves the introduction of fluorine-18, a radioactive isotope, into organic molecules, enhancing their utility in medical diagnostics .
- C(sp³)-H Functionalization : It facilitates the functionalization of C(sp³)-H bonds, allowing for the synthesis of complex molecules such as 2,3-disubstituted-4(3H)-quinazolinones from 2-amino-N,N-dialkylbenzamides. This reaction showcases its effectiveness in creating valuable intermediates for drug development .
- Aziridination Reactions : Tetrakis(pyridine)copper(II) catalyzes both intra- and intermolecular aziridination of allylic carbamates and styrenes, leading to the formation of aziridines, which are important building blocks in organic synthesis .
Material Science Applications
In material science, tetrakis(pyridine)copper(II) has been explored for its potential in thin film deposition and as a precursor material:
- Thin Film Deposition : Its organometallic nature allows it to be used as a precursor for the deposition of copper-containing thin films. These films are essential in electronics and optoelectronic devices due to their conductive properties .
- Magnetic Properties : Research has indicated that tetrakis(pyridine)copper(II) exhibits interesting magnetic properties, which can be exploited in the development of magnetic materials. Studies have shown that these complexes can provide insights into magnetic exchange interactions within materials .
Pharmaceutical Applications
The compound's ability to facilitate complex organic reactions makes it valuable in pharmaceutical chemistry:
- Synthesis of Radiotracers : The radiofluorination capability allows for the development of radiotracers used in PET scans, aiding in the diagnosis and monitoring of diseases such as cancer and neurodegenerative disorders .
- Drug Development : Its role in functionalizing organic molecules enhances the synthesis pathways for various pharmaceutical compounds, making it a crucial component in medicinal chemistry .
- Radiofluorination Techniques : A study published in Angewandte Chemie demonstrated the efficacy of tetrakis(pyridine)copper(II) in synthesizing fluorinated arenes that serve as radiotracers. The research highlighted its high reactivity and selectivity, which are essential for producing compounds with low toxicity profiles suitable for human use .
- Magnetic Characterization : Research conducted on tetrakis(pyridine)copper(II) complexes revealed significant insights into their magnetic properties when incorporated into zeolite matrices. The findings suggested potential applications in developing new magnetic materials with tailored properties .
- Pharmaceutical Synthesis : A comprehensive review on copper-mediated reactions illustrated how tetrakis(pyridine)copper(II) catalyzes complex transformations that lead to the synthesis of bioactive compounds, emphasizing its importance in modern drug discovery processes .
Preparation Methods
Copper Nitrate-Based Synthesis
The reaction of copper(II) nitrate with pyridine in methanol or acetonitrile yields tetrakis(pyridine)copper(II) nitrate solvates. A seminal study by Maekawa et al. demonstrated that mixing aqueous copper(II) nitrate with excess pyridine in methanol followed by slow evaporation produces single crystals of Cu(py)₄₂·2py. Key parameters include:
-
Molar ratio : 1:4 (Cu²⁺:pyridine) to ensure full ligand coordination.
-
Solvent polarity : Methanol promotes dinuclear intermediates, while acetonitrile favors mononuclear complexes due to its higher dielectric constant.
-
Crystallization : Slow evaporation at 4°C yields hexagonal crystals suitable for X-ray diffraction (XRD).
Copper Triflate-Mediated Synthesis
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) reacts with pyridine in anhydrous acetonitrile to form Cu(py)₄₂. Haynes et al. optimized this route by refluxing Cu(OTf)₂ with four equivalents of pyridine under nitrogen, achieving 85% yield after recrystallization. Critical considerations:
Alternative Copper Salts and Solvent Systems
While nitrate and triflate salts dominate literature protocols, other precursors like copper(II) sulfate and carboxylates have been explored:
| Copper Salt | Solvent | Ligand Ratio | Yield | Reference |
|---|---|---|---|---|
| CuSO₄ | Methanol | 1:4 | 72% | |
| Cu(OAc)₂ | Acetonitrile | 1:6 | 68% | |
| CuCl₂ | Ethanol | 1:4 | 58% |
Polar aprotic solvents like dimethylformamide (DMF) increase solubility but complicate crystallization due to high boiling points.
Crystallization and Purification Techniques
Solvent-Directed Polymorphism Control
The choice of solvent critically influences crystal packing:
-
Methanol : Forms monoclinic polymorphs with Cu···Cu distances of 2.614 Å, stabilized by π–π interactions between pyridine rings (centroid separation: 3.552 Å).
-
Acetonitrile : Yields triclinic crystals with elongated Cu–N bonds (2.18 Å vs. 2.15 Å in monoclinic forms).
-
Ethanol : Produces solvated structures with ethanol molecules occupying lattice voids, reducing thermal stability above 100°C.
Recrystallization Protocols
-
Slow cooling : Saturate hot acetonitrile solution and cool at 0.1°C/min to obtain mm-sized crystals.
-
Vapor diffusion : Layer hexane over a methanolic solution to induce gradual supersaturation.
-
Microscale droplet methods : Enable high-throughput screening of crystallization conditions using 10–50 μL volumes.
Structural Characterization
X-Ray Diffraction (XRD) Analysis
XRD reveals octahedral geometry with average bond lengths:
Monoclinic polymorphs (space group P2₁/c) exhibit shorter Cu···Cu distances (2.614 Å) compared to triclinic forms (2.623 Å), enhancing antiferromagnetic coupling.
Spectroscopic Validation
-
IR spectroscopy : Asymmetric (δₐₛ(COO⁻) ≈ 1580 cm⁻¹) and symmetric (δₛ(COO⁻) ≈ 1380 cm⁻¹) stretches confirm bidentate carboxylate coordination.
-
UV-Vis : d-d transitions at 600–800 nm (ε ≈ 120 M⁻¹cm⁻¹) characteristic of distorted octahedral geometry.
-
EPR : Axial spectra with g∥ = 2.25 and g⊥ = 2.06 indicate dx²−y² ground state.
Applications in Radiochemistry
Radiofluorination Catalysis
Tetrakis(pyridine)copper(II) triflate catalyzes ¹⁸F-aryl stannane fluorination at 120°C in 20 minutes, achieving radiochemical yields (RCY) of 52±8%. Critical parameters:
-
Base : Cs₂CO₃ (2.5 equiv) optimizes fluoride nucleophilicity.
-
Solvent : Anhydrous DMI (1,3-dimethyl-2-imidazolidinone) prevents hydrolysis.
-
Purification : C18 cartridges remove copper residues to <1 ppm, meeting pharmaceutical standards.
Challenges and Optimization Strategies
Polymorphism-Induced Variability
Monoclinic forms exhibit 15% higher catalytic activity in fluorination reactions due to exposed Lewis acid sites. Mitigation strategies:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tetrakis(pyridine)copper(II) complexes with high purity?
- Methodology : Use a stoichiometric mixture of copper sulfate, sodium carboxylate, and pyridine derivatives in methanol or acetonitrile. Stir for 3 hours, filter, and recrystallize from acetonitrile to obtain single crystals. Ensure ligand excess (e.g., 4-methylpyridine) to stabilize the octahedral geometry .
- Key Parameters : Solvent polarity impacts crystallization; methanol favors dinuclear structures, while acetonitrile promotes layer stacking via π–π interactions .
Q. How can X-ray diffraction (XRD) resolve structural ambiguities in copper(II) carboxylate complexes?
- Methodology : Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refine using SHELX software with anisotropic displacement parameters for heavy atoms. Analyze bond distances (e.g., Cu–O: 1.950–1.987 Å, Cu–N: ~2.18 Å) and angles (e.g., O–Cu–O: 81.5–88.6°) to confirm octahedral geometry .
- Data Interpretation : Compare dihedral angles between carboxylate planes and pyridine rings to distinguish polymorphs (e.g., monoclinic vs. triclinic) .
Q. What spectroscopic techniques are critical for characterizing ligand coordination in these complexes?
- Recommended Methods :
- IR Spectroscopy : Identify asymmetric (δasym(COO⁻) ~1580 cm⁻¹) and symmetric (δsym(COO⁻) ~1380 cm⁻¹) carboxylate stretches to confirm bidentate bridging .
- UV-Vis : Analyze d-d transitions (e.g., 600–800 nm) to infer ligand field strength and geometry .
Advanced Research Questions
Q. How does polymorphism affect the magnetic and catalytic properties of tetrakis(pyridine)copper(II) complexes?
- Structural Insights : Monoclinic polymorphs exhibit shorter Cu···Cu distances (2.614 Å vs. 2.623 Å in triclinic forms), enhancing antiferromagnetic coupling. Use SQUID magnetometry to measure exchange interactions (J) .
- Catalytic Implications : Reduced symmetry in monoclinic forms increases Lewis acidity, improving efficacy in fluorination reactions (e.g., radiochemistry) .
Q. What strategies mitigate thermal decomposition in copper(II) carboxylates for high-temperature applications?
- Design Principles : Incorporate branched alkylcarboxylates (e.g., 2,2-dimethylpropanoate) to lower melting points (<523 K) and enhance thermal stability. Mixed-ligand systems (e.g., pyridine + carboxylate) disrupt crystalline packing, delaying decomposition .
- Experimental Validation : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures. Correlate with XRD data to assess structural integrity loss .
Q. How can host-guest interactions in copper(II) complexes be exploited for supramolecular assembly?
- Case Study : π–π stacking between pyridine rings (centroid separation: 3.552 Å) forms 2D layers in monoclinic polymorphs. Introduce guest molecules (e.g., methanol) during crystallization to template channel structures .
- Characterization : Use Hirshfeld surface analysis to quantify C–H···π and van der Waals interactions driving self-assembly .
Q. What role does tetrakis(pyridine)copper(II) triflate play in ¹⁸F-radiolabeling reactions?
- Mechanistic Role : The complex acts as a Lewis acid catalyst, activating aryl stannane precursors for nucleophilic fluorination. Optimize reaction conditions (120°C, 20 min) with anhydrous DMA to prevent hydrolysis .
- Purification Challenges : Remove excess copper via ion-exchange chromatography or C18 cartridges to meet radiopharmaceutical purity standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
